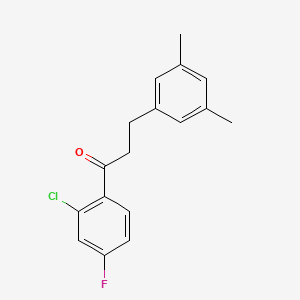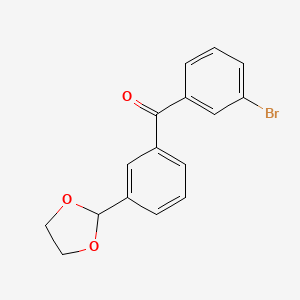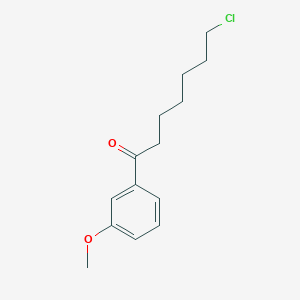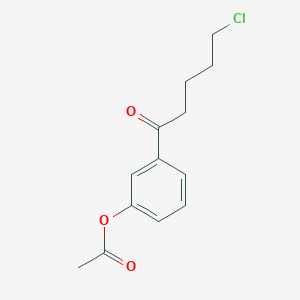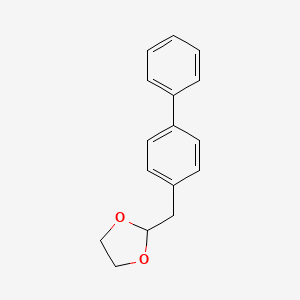
4-(1,3-Dioxolan-2-ylmethyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1,3-Dioxolan-2-ylmethyl)biphenyl” is a chemical compound with the molecular formula C16H16O2 . It has a molecular weight of 240.3 g/mol .
Molecular Structure Analysis
The molecular structure of “4-(1,3-Dioxolan-2-ylmethyl)biphenyl” consists of a biphenyl group attached to a 1,3-dioxolane ring via a methylene bridge . The density of this compound is 1.12g/cm3 .Chemical Reactions Analysis
While specific chemical reactions involving “4-(1,3-Dioxolan-2-ylmethyl)biphenyl” are not available, biphenyl compounds in general undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Physical And Chemical Properties Analysis
“4-(1,3-Dioxolan-2-ylmethyl)biphenyl” has a boiling point of 375.9ºC at 760 mmHg . The flash point is 199.5ºC . Unfortunately, the melting point is not available .Aplicaciones Científicas De Investigación
Chirality Probes
One notable application is the use of biphenyl dioxolanes as chirality probes for assigning the absolute configuration of aliphatic diols. This method relies on transforming diols into their corresponding biphenyl dioxolanes, wherein the biphenyl system adopts a P or M torsion depending on the diol's chirality. The absolute configuration can then be determined by observing the CD spectra of these derivatives, offering a general, straightforward, and reliable approach for various diols (Scafato & Superchi, 2010).
Chemical Synthesis Methodologies
In chemical synthesis, compounds with 1,3-dioxolan-2-ylmethyl groups have been explored for various reactions. For instance, a study describes the preparation of isomers of 2-(1,3-dioxolan-4-yl)ethanol and 1,3-dioxan-4-ylmethanol through the reaction of 1,2,4-butanetriol with paraformaldehyde. These compounds were further subjected to various chemical transformations, including O-alkylation and O-acylation, demonstrating their versatility in synthetic chemistry (Raskil’dina et al., 2018).
Another application is found in the synthesis of α-hydroxy esters using chiral auxiliaries derived from 1,3-dioxolan compounds, showcasing their role in enantioselective synthesis (Jung, Ho, & Kim, 2000).
Material Science
The influence of terminal modifications, such as 1,3-dioxolane groups, on the properties of biphenyl ester liquid crystals has been studied. It was found that such modifications affect the mesomorphic and thermal stability of these compounds, underlining the impact of terminal group chemistry on material properties (Zhu et al., 2019).
Propiedades
IUPAC Name |
2-[(4-phenylphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-4-14(5-3-1)15-8-6-13(7-9-15)12-16-17-10-11-18-16/h1-9,16H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVJQZPIQGYSLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645882 |
Source


|
| Record name | 2-[([1,1'-Biphenyl]-4-yl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxolan-2-ylmethyl)biphenyl | |
CAS RN |
898759-54-1 |
Source


|
| Record name | 2-([1,1′-Biphenyl]-4-ylmethyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[([1,1'-Biphenyl]-4-yl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

